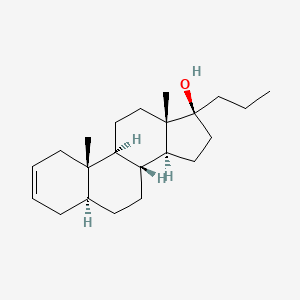

17-Propyl-5alpha-androst-2-en-17beta-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

17-Propyl-5alpha-androst-2-en-17beta-ol is an androstanoid.

Aplicaciones Científicas De Investigación

Analysis in Dietary Supplements

Research has focused on the identification of steroid compounds in dietary supplements. A study by Okano et al. (2009) employed gas chromatography/mass spectrometry to analyze supplements containing related compounds. This highlights the importance of analytical techniques in ensuring the safety and efficacy of dietary products that may contain 17-Propyl-5alpha-androst-2-en-17beta-ol or its analogs.

Inhibition of Cytochrome P450 Enzymes

The compound is structurally similar to abiraterone, a known inhibitor of human cytochrome P45017alpha. Jarman et al. (1998) explored this relationship to understand how specific chemical structures can influence enzyme inhibition involved in steroid metabolism. This research is crucial for developing therapeutic agents targeting hormone-related conditions.

Prostate Imaging Agents

Castonguay et al. (1978) synthesized several substituted 5alpha-androstan-17beta-ols for potential use as prostate imaging agents. Their work contributes to advancing diagnostic tools in medical imaging and highlights the potential application of this compound in this field.

Reproductive Monitoring in Wildlife

Dehnhard et al. (2003) developed methods for reproductive monitoring in Asian elephants using compounds similar to this compound. This research is significant for improving reproductive rates in captive populations and demonstrates the compound's ecological applications.

Case Study: Dietary Supplement Analysis

In a study analyzing dietary supplements for anabolic steroids, researchers identified various steroidal compounds using advanced chromatographic techniques. The findings underscored the presence of this compound in some products marketed for muscle enhancement, raising concerns about their safety and regulatory oversight.

Case Study: Prostate Cancer Diagnostics

A clinical trial investigated the use of synthesized 5alpha-androstan derivatives as imaging agents for prostate cancer detection. The results indicated that these compounds could improve diagnostic accuracy and patient outcomes in prostate cancer management.

Propiedades

Número CAS |

7148-38-1 |

|---|---|

Fórmula molecular |

C22H36O |

Peso molecular |

316.5 g/mol |

Nombre IUPAC |

(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-propyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C22H36O/c1-4-12-22(23)15-11-19-17-9-8-16-7-5-6-13-20(16,2)18(17)10-14-21(19,22)3/h5-6,16-19,23H,4,7-15H2,1-3H3/t16-,17-,18+,19+,20+,21+,22+/m1/s1 |

Clave InChI |

CTFZTEDAUHSZSC-DHGBTQKMSA-N |

SMILES |

CCCC1(CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C)O |

SMILES isomérico |

CCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=CC4)C)C)O |

SMILES canónico |

CCCC1(CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.